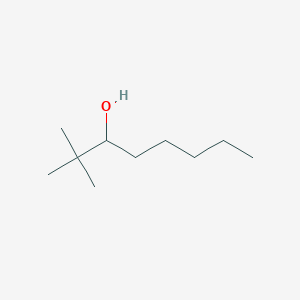

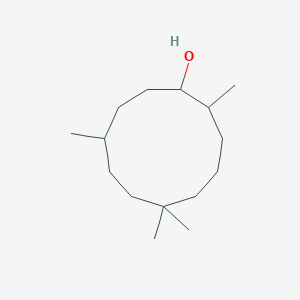

2,2-Dimethyl-3-octanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound has drawn attention due to its anti-inflammatory effects and potential therapeutic applications.

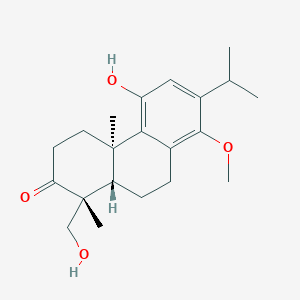

Peimine: ) is a major biologically active component found in the plant species . It belongs to the family and has been traditionally used in Chinese medicine.

Métodos De Preparación

Synthetic Routes: Peimine can be isolated from the bulbs of Fritillaria plants. synthetic routes are also available for its production.

Industrial Production: The industrial production methods for Peimine involve extraction from Fritillaria bulbs or chemical synthesis. Specific details on large-scale production are not widely documented.

Análisis De Reacciones Químicas

Reactivity: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Peimine’s unique structure makes it an interesting target for synthetic chemists studying alkaloids and natural products.

Biology: Researchers explore its effects on cellular processes, including inflammation and pain modulation.

Medicine: Peimine’s anti-inflammatory properties have implications for drug development.

Industry: Its potential as a natural remedy or pharmaceutical ingredient is being investigated.

Mecanismo De Acción

Anti-Inflammatory Mechanism: Peimine inhibits the production of inflammatory cytokines by blocking the MAPKs (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor-kappa B) signaling pathways.

Molecular Targets: Further research is needed to identify specific molecular targets.

Comparación Con Compuestos Similares

Uniqueness: Peimine’s distinct structure sets it apart from other compounds.

Similar Compounds: While Peimine is unique, related compounds include (another alkaloid from Fritillaria) and other natural products with anti-inflammatory properties.

Propiedades

IUPAC Name |

2,2-dimethyloctan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWNYAWODSERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19841-72-6 |

Source

|

| Record name | 3-Octanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)